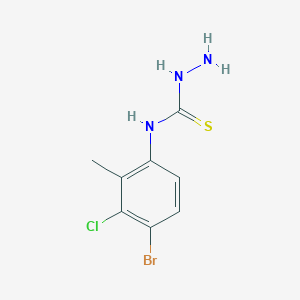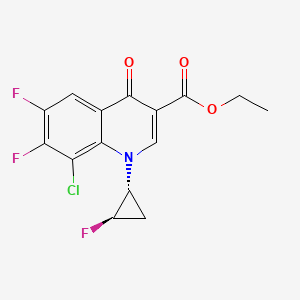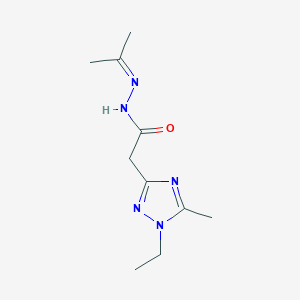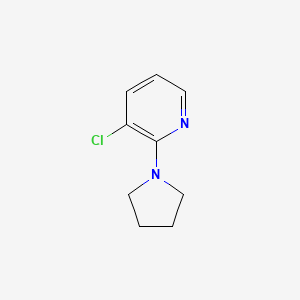![molecular formula C8H6BrNOS B12862635 2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
2-Bromo-4-(methylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the second position and a methylthio group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminophenol and 4-bromobenzaldehyde.
Formation of Benzoxazole Core: The initial step involves the formation of the benzoxazole core through a cyclization reaction. This can be achieved by reacting 2-aminophenol with 4-bromobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction. The benzoxazole intermediate is treated with methylthiol (methanethiol) in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-(methylthio)benzo[d]oxazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the sulfoxide or sulfone back to the methylthio group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-amino-4-(methylthio)benzo[d]oxazole or 2-thio-4-(methylthio)benzo[d]oxazole.
Oxidation Products: 2-Bromo-4-(methylsulfinyl)benzo[d]oxazole (sulfoxide) or 2-Bromo-4-(methylsulfonyl)benzo[d]oxazole (sulfone).
科学的研究の応用
Chemistry
In chemistry, 2-Bromo-4-(methylthio)benzo[d]oxazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific functionalities.
作用機序
The mechanism of action of 2-Bromo-4-(methylthio)benzo[d]oxazole and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, modulating their activity. For example, they can inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
類似化合物との比較
Similar Compounds
2-Bromo-4-(methylthio)benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-Bromo-4-(methylthio)benzimidazole: Similar structure but with an imidazole ring instead of the oxazole ring.
2-Bromo-4-(methylthio)benzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-4-(methylthio)benzo[d]oxazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
特性
分子式 |
C8H6BrNOS |
|---|---|
分子量 |
244.11 g/mol |
IUPAC名 |
2-bromo-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3 |
InChIキー |
RWJHTWZDSJLERI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1N=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)


![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)

